molecular formula C11H15BrClNO B1439905 2-Bromophenyl 3-piperidinyl ether hydrochloride CAS No. 1220037-18-2

2-Bromophenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1439905
CAS No.: 1220037-18-2
M. Wt: 292.6 g/mol
InChI Key: UVZLWVAOELPHFV-UHFFFAOYSA-N
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Description

2-Bromophenyl 3-piperidinyl ether hydrochloride is a brominated aromatic compound featuring a piperidine ring connected via an ether linkage to a 2-bromophenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is often utilized as an intermediate in synthesizing biologically active molecules, including antidepressants and other central nervous system (CNS) agents .

Properties

IUPAC Name

3-(2-bromophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLWVAOELPHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-18-2
Record name Piperidine, 3-(2-bromophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of 3-Piperidinyl Derivatives

The 3-piperidinyl fragment is commonly synthesized via chiral or racemic routes involving piperidone intermediates. A notable method involves:

  • Grignard Reaction: Starting from N-benzyl-3-piperidone, a phenylmagnesium bromide Grignard reagent is added under anhydrous conditions (THF or diethyl ether solvent) at low temperatures (0-5 °C). This step forms a 3-phenylpiperidine intermediate after workup and purification.

  • Hydrogenation: The N-benzyl protecting group is removed by catalytic hydrogenation (Pd/C catalyst, ethanol solvent, mild acidic conditions) to yield the free 3-phenylpiperidine.

  • Protection and Functionalization: Hydroxyl groups may be protected by silyl groups (tert-butyldimethylsilyl) for further functionalization and purification steps.

This methodology yields high purity 3-piperidinyl intermediates with yields exceeding 90%, confirmed by TLC and mass spectrometry.

Introduction of Bromophenyl Group

The bromophenyl moiety, specifically the 2-bromophenyl group, can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting materials.

A notable synthetic route for related compounds (e.g., 1-(4-bromophenyl)piperidine) involves:

  • Nucleophilic Aromatic Substitution: Reacting bromobenzene with piperidine in the presence of a sterically hindered base (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent at elevated temperatures (150-180 °C) to form N-phenylpiperidine derivatives.

  • Selective Bromination: Subsequent bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15-40 °C), catalyzed by tetra-n-butyl ammonium tetraphenylborate to enhance para-selectivity.

This two-step process yields brominated piperidine derivatives with high regioselectivity and purity, suitable for further ether formation.

Formation of 2-Bromophenyl 3-piperidinyl Ether

The critical step is the formation of the ether bond between the 2-bromophenyl group and the 3-piperidinyl moiety. Commonly employed methods include:

  • Nucleophilic Substitution (SN2) Reaction: The 3-piperidinyl compound bearing a suitable leaving group (e.g., halide or tosylate) reacts with 2-bromophenol or its derivatives under basic conditions to form the ether linkage.

  • Catalyzed Etherification: Using phase transfer catalysts or copper-catalyzed Ullmann-type coupling can improve yields and selectivity.

  • Protecting Group Strategies: Hydroxyl groups on the piperidinyl ring may be protected during the reaction to prevent side reactions, followed by deprotection to yield the free ether.

Although explicit detailed protocols for this exact ether formation step in 2-bromophenyl 3-piperidinyl ether hydrochloride are less commonly published, the general principles from related piperidinyl ether syntheses apply.

Conversion to Hydrochloride Salt

The free base 2-bromophenyl 3-piperidinyl ether is converted to its hydrochloride salt by:

  • Acidification: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ethyl acetate) under controlled temperature to precipitate the hydrochloride salt.

  • Purification: Recrystallization from solvents such as dichloromethane/n-heptane mixtures to achieve high purity and yield.

Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Grignard Reaction Phenylmagnesium bromide, N-benzyl-3-piperidone, THF 0-5 °C, 1-2 hours ~90 Anhydrous, nitrogen atmosphere
Hydrogenation Pd/C catalyst, ethanol, glacial acetic acid 60 °C, 1-3 hours High Removes N-benzyl protecting group
Nucleophilic Aromatic Substitution Bromobenzene, piperidine, potassium tert-butoxide, sulfolane 150-180 °C, 4 hrs 84.1 Produces N-phenylpiperidine intermediate
Bromination NBS or DBDMH, acetonitrile or dichloromethane, catalyst 15-40 °C, 1-2 hrs High Para-selective bromination with catalyst
Ether Formation 2-bromophenol derivative, 3-piperidinyl derivative, base/catalyst Variable Variable SN2 or Ullmann-type coupling
Salt Formation HCl acidification, recrystallization solvents Ambient High Produces hydrochloride salt

Research Findings and Advantages

  • The described synthetic routes emphasize high yield, regioselectivity, and purity , crucial for pharmaceutical intermediates.

  • Use of readily available raw materials such as bromobenzene and piperidine reduces cost and facilitates industrial scalability.

  • Catalysts like tetra-n-butyl ammonium tetraphenylborate improve selectivity in bromination, minimizing side products.

  • Protection/deprotection strategies ensure functional group compatibility during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 3-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenyl piperidinyl ether.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenyl piperidinyl ether.

Scientific Research Applications

Medicinal Chemistry

2-Bromophenyl 3-piperidinyl ether hydrochloride is primarily recognized for its potential in drug development. Its structural characteristics allow it to serve as a precursor in the synthesis of various pharmaceuticals. Notably, research indicates that this compound may exhibit:

  • Antiviral Properties : Preliminary studies suggest that it can inhibit viral replication, making it a candidate for antiviral drug development .
  • Neurotransmitter Modulation : The piperidine moiety may influence interactions with neurotransmitter receptors, potentially affecting neurological pathways .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Formation of Complex Molecules : It serves as an intermediate in the synthesis of other bioactive compounds, facilitating the development of new therapeutic agents.

Recent studies have focused on the biological activities of this compound. For instance:

  • A study demonstrated its potential antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2.7 µM for structurally related compounds.
  • Another investigation highlighted its interaction with specific molecular targets, suggesting mechanisms by which it exerts its biological effects on neurotransmission and pain modulation .

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-piperidinyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the piperidinyl ether moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications
2-Bromophenyl 3-piperidinyl ether HCl C₁₁H₁₄BrClNO 306.60 2-Bromophenyl, piperidine Ether, hydrochloride Pharmaceutical intermediates
Compound A C₁₇H₂₅BrClNO 390.75 4-Bromo-2-(tert-butyl)phenoxy Ether, ethyl, hydrochloride Drug discovery
Compound C C₁₂H₁₅BrClNO₂ 320.62 2-Bromophenyl, cyclobutane Carboxylate, hydrochloride Peptide mimetics
Compound D C₇H₇BrClNO 236.50 2-Bromophenyl, formamide Amide, hydrochloride Heterocycle synthesis
Compound E C₁₂H₉BrO 249.11 3-Bromophenyl, phenyl ether Ether Flame retardants (historical)

Key Findings from Comparative Analysis

Substituent Effects: Electron-withdrawing groups (e.g., bromine, chlorine) enhance electrophilic reactivity but may reduce metabolic stability. The tert-butyl group in Compound A increases lipophilicity, favoring blood-brain barrier penetration . Piperidine’s basicity in the target compound facilitates salt formation (e.g., hydrochloride), improving solubility for intravenous formulations .

Ethyl spacers in Compounds A and B balance rigidity and flexibility, optimizing receptor interactions .

Environmental and Metabolic Fate :

  • Brominated diphenyl ethers (e.g., Compound E) exhibit environmental persistence, whereas the target compound’s piperidine moiety may facilitate biodegradation via enzymatic N-dealkylation .

Biological Activity

Overview

2-Bromophenyl 3-piperidinyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a brominated phenyl group linked to a piperidine moiety, which is believed to influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity to biological sites, while the piperidinyl ether moiety may modulate the compound's overall activity. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting viral replication, suggesting interactions with viral proteins essential for replication processes .
  • Receptor Modulation : Preliminary studies indicate possible interactions with neurotransmitter receptors, which may affect neurological pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : The compound has been reported to inhibit the replication of various viruses, making it a candidate for further investigation in antiviral drug development .
  • Neuropharmacological Effects : Its structural similarity to other bioactive compounds suggests potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound and its analogs. Below are key findings:

  • Antiviral Studies :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition against flavivirus proteases, indicating potential as antiviral agents against diseases such as Zika and dengue .
    • Table 1 summarizes the inhibitory concentrations (IC50) of various derivatives against viral proteases:
    CompoundIC50 (μM)Target
    Compound 10.52ZVpro (Zika Virus)
    Compound 21.0Dengue Virus
    Compound 3>10Non-specific
  • Neurotransmitter Interaction :
    • Research has shown that compounds similar to this compound may interact with acetylcholinesterase (AChE), potentially impacting cognitive functions .
  • Cytotoxicity Assessments :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, one study reported enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutic agents .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several chemical reactions, including nucleophilic substitutions and coupling reactions. Variations in the piperidine or phenyl substituents can significantly alter the biological activity and pharmacological properties of the resulting compounds.

Q & A

Q. What safety protocols are essential for handling brominated aromatic intermediates?

  • Methodological Answer : Use fume hoods with HEPA filters, nitrile gloves, and polypropylene lab coats. Monitor airborne bromine levels via real-time sensors. Quench reactive bromine residues with sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromophenyl 3-piperidinyl ether hydrochloride
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